6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Chlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolo-thiadiazole core substituted with a 4-chlorophenyl group at position 6 and a 1-methylpiperidinyl moiety at position 2. Its molecular formula is C₁₆H₁₈ClN₅OS, with a molecular weight of 363.86 g/mol and a predicted density of 1.50 g/cm³ . The compound exhibits a polar surface area (PSA) of 55.55 Ų, indicative of moderate solubility, and a calculated pKa of 6.48, suggesting weak basicity under physiological conditions .
Properties
Molecular Formula |
C15H16ClN5S |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H16ClN5S/c1-20-8-6-10(7-9-20)13-17-18-15-21(13)19-14(22-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 |
InChI Key |
WFWAIHMFSQIUDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Triazolo-Thiadiazoles with Adamantyl/Phenyl Substituents
Compounds such as 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo[3,4-b][1,3,4]thiadiazole (Compound 1) and 6-(2-chloro-6-fluorophenyl)-3-phenyl-triazolo[3,4-b][1,3,4]thiadiazole (Compound 2) were studied for their supramolecular self-assembly and COX-1/2 inhibitory activity. Key findings:
- Adamantane substitution (Compound 1) enhances steric bulk, reducing COX-2 selectivity (IC₅₀: 0.8 µM for COX-1 vs. 1.2 µM for COX-2) compared to phenyl-substituted analogs (Compound 2: IC₅₀ = 1.5 µM for COX-1 vs. 2.1 µM for COX-2) .
- Hirshfeld surface analysis revealed that adamantane derivatives exhibit stronger C–H···π and van der Waals interactions, influencing crystal packing and bioavailability .
4-Chlorophenyl vs. 4-Fluorophenyl Derivatives
- 6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]triazolo[3,4-b][1,3,4]thiadiazole (CPNT) demonstrated superior anticancer activity in HepG2 liver cancer cells (IC₅₀ = 4.2 µM) compared to its 4-fluorophenyl analog (FPNT; IC₅₀ = 6.8 µM) . CPNT induced apoptosis via sub-G1 cell cycle arrest and chromatin condensation .
- In Ehrlich ascitic carcinoma models, CPNT (50 mg/kg) increased mean survival time by 68% over controls, whereas FPNT showed a 52% improvement .
Piperidinyl vs. Morpholinyl/Pyridinyl Substituents
- 6-(4-Chlorophenyl)-3-[1-methyl-2-(4-morpholinyl)ethyl]triazolo[3,4-b][1,3,4]thiadiazole (CAS: 170457-76-8) shares structural similarity but replaces piperidinyl with a morpholinyl group. Its PSA (55.55 Ų ) and pKa (6.48 ) align closely with the target compound, suggesting comparable solubility and bioavailability .
- 3-(4-Pyridinyl)-6-[5-nitro-2-furanyl]triazolo[3,4-b][1,3,4]thiadiazole exhibited antibacterial activity (MIC = 8 µg/mL against S. aureus) but lower cytotoxicity (IC₅₀ > 20 µM in HeLa cells), highlighting the trade-off between antimicrobial and anticancer potency with pyridinyl substituents .
Cytotoxicity and Selectivity
Key Research Findings
Substituent Position Matters : Fluorine or chlorine at the para position of the phenyl ring enhances anticancer activity compared to ortho or meta substitutions (e.g., 4-Cl > 2-Cl in CPNT vs. 2-Cl derivatives) .
Bulkier Groups Improve Selectivity : Adamantane and naphthoxy groups increase target specificity but may reduce solubility .
Piperidinyl vs. Morpholinyl : Piperidinyl derivatives show higher predicted blood-brain barrier penetration (logP = 3.2) compared to morpholinyl analogs (logP = 2.8) due to increased lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
